molecular formula C8H6F2O3 B6336688 Methyl 2,5-difluoro-4-hydroxybenzoate CAS No. 1261684-74-5

Methyl 2,5-difluoro-4-hydroxybenzoate

Cat. No.: B6336688
CAS No.: 1261684-74-5
M. Wt: 188.13 g/mol
InChI Key: SPHLVIQACXKCQG-UHFFFAOYSA-N
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Description

Methyl 2,5-difluoro-4-hydroxybenzoate is a fluorinated aromatic ester with the molecular formula C₈H₆F₂O₃. It features a methyl ester group at the carboxyl position, a hydroxyl group at the para position (C4), and fluorine atoms at the ortho (C2) and meta (C5) positions on the benzene ring. This substitution pattern influences its electronic properties, solubility, and reactivity.

Properties

IUPAC Name

methyl 2,5-difluoro-4-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHLVIQACXKCQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,5-difluoro-4-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2,5-difluoro-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow processes to enhance efficiency and yield. For example, the Balz-Schiemann reaction can be employed to introduce the fluorine atoms into the benzene ring, followed by esterification . This method is advantageous due to its scalability and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-difluoro-4-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,5-difluoro-4-hydroxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,5-difluoro-4-hydroxybenzoate involves its interaction with specific molecular targets. In the case of its use as a precursor for NSAIDs, the compound inhibits the cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins, which are mediators of inflammation and pain . The fluorine atoms enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Methyl 3,5-Difluoro-4-Hydroxybenzoate

Structural Differences : The fluorine atoms are located at C3 and C5 instead of C2 and C5.
Impact on Properties :

  • Solubility: Methyl 3,5-difluoro-4-hydroxybenzoate is soluble in organic solvents like DMSO and methanol but poorly soluble in water. Stock solutions stored at -80°C remain stable for 6 months .
  • For example, enzymatic decarboxylation studies show that fluorination patterns influence substrate specificity in oxidative reactions .
  • Mass Spectrometry : Predicted collision cross-sections (CCS) for Methyl 3,5-difluoro-4-hydroxybenzoate vary between ion forms (e.g., [M+H]+: 193.04 m/z), aiding in analytical identification .

Fluorinated Benzoate Esters with Fewer Substituents

Methyl 4-Fluorobenzoate (C₈H₇FO₂)
  • Structure : Single fluorine at C4.
  • Properties : Higher volatility (density: 1.17 g/mL) and >98% purity by GC analysis. Used as a reference in chromatography .
  • Comparison : The absence of a hydroxyl group and second fluorine reduces polarity, leading to lower solubility in polar solvents compared to Methyl 2,5-difluoro-4-hydroxybenzoate.
Methyl 3-Fluorobenzoate (C₈H₇FO₂)
  • Structure : Single fluorine at C3.
  • Properties : Similar to Methyl 4-fluorobenzoate but with altered electronic effects due to meta substitution. Purity >95% (HPLC) .

Amino-Substituted Analogs

Methyl 4-Amino-2,5-Difluorobenzoate (C₈H₇F₂NO₂)
  • Structural Difference: Hydroxyl group replaced by an amino group at C4.
  • Impact: The amino group increases basicity and alters solubility. Similarity score: 0.90 compared to this compound .

Carboxylic Acid Counterpart: 2,5-Difluoro-4-Methylbenzoic Acid

  • Structure : Carboxylic acid group instead of methyl ester.
  • Properties : White to light yellow crystalline powder, soluble in organic solvents but water-insoluble. Used as an intermediate in agrochemicals and pharmaceuticals .
  • Comparison : The carboxylic acid form has higher acidity (pKa ~2-3) and lower lipid solubility than its ester counterpart.

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Substituent Positions Solubility (Key Solvents) Key Applications/Reactivity
This compound C₈H₆F₂O₃ F: C2, C5; OH: C4 Likely similar to [5,8] Research intermediate
Methyl 3,5-difluoro-4-hydroxybenzoate C₈H₆F₂O₃ F: C3, C5; OH: C4 DMSO, methanol Enzymatic studies
Methyl 4-fluorobenzoate C₈H₇FO₂ F: C4 Chlorinated hydrocarbons Chromatography standard
2,5-Difluoro-4-methylbenzoic acid C₈H₆F₂O₂ F: C2, C5; CH₃: C4 Methanol, ethers Agrochemical synthesis

Research Findings and Functional Insights

  • Enzymatic Reactivity : Fluorinated benzoates undergo oxidative decarboxylation by enzymes like 4-hydroxybenzoate 1-hydroxylase. Substrate specificity depends on fluorine positioning; for example, 3,5-difluoro-4-hydroxybenzoate may interact differently than 2,5-difluoro analogs due to steric and electronic effects .
  • Synthetic Utility : this compound is a precursor in benzimidazole synthesis, where fluorine atoms enhance metabolic stability in pharmaceuticals .
  • Analytical Identification : Collision cross-section data (e.g., CCS for [M-H]⁻: 123.4 Ų) aids in distinguishing positional isomers via ion mobility spectrometry .

Biological Activity

Methyl 2,5-difluoro-4-hydroxybenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H6F2O3
  • Molecular Weight : 188.13 g/mol
  • CAS Number : 194938-88-0

This compound can be synthesized through esterification of 2,5-difluoro-4-hydroxybenzoic acid with methanol, typically using a catalyst like sulfuric acid under reflux conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains. The compound's effectiveness against MRSA suggests a potential application in treating resistant bacterial infections .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within microbial cells. The presence of fluorine atoms enhances its binding affinity, leading to effective modulation of biochemical pathways that are crucial for microbial survival.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of MRSA growth
Enzyme InhibitionPotential inhibition of specific enzymes
CytotoxicityLow toxicity observed in normal cell lines

In a study evaluating various derivatives of benzoic acid, this compound was noted for its low cytotoxicity towards normal cell lines while maintaining effective antimicrobial properties. This dual capability makes it a promising candidate for further pharmaceutical development .

Case Study: Synthesis and Testing

A recent investigation focused on the synthesis of this compound and its derivatives. The synthesized compounds were screened for their antimicrobial efficacy against several pathogens. Results indicated that modifications in the chemical structure significantly influenced the antimicrobial potency, with some derivatives outperforming established antibiotics .

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